![molecular formula C15H17NO B1386130 N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine CAS No. 1095179-72-8](/img/structure/B1386130.png)
N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 . It is used in the synthetic preparation of many types of compounds .
Synthesis Analysis
The synthesis of “N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” involves several steps. One method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina . Another method involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2-(4-methylphenoxy)ethyl sulfonate.Molecular Structure Analysis
The molecular structure of “N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
“N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” can undergo various chemical reactions. For instance, it can participate in the synthesis of trifluoromethyl-sulfonimidamides from sulfinamides . It can also be used in the preparation of piperazinylquinazoline amine compounds as toll-like receptor 9 signaling antagonists for the treatment of immune disorders .Scientific Research Applications
Formation of Tridentate Phosphorylated Acetamides
N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine could potentially be used in the formation of tridentate phosphorylated acetamides . These compounds are promising extractants for various metal ions and ligands for metal complexes that exhibit catalytic and biological activity .
Synthesis of Heterocycles and Acyclic Systems
N,N-Dialkyl amides, a group to which N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine belongs, have been used as versatile synthons for the synthesis of heterocycles and acyclic systems . They can be used in a variety of ways to generate different functional groups .
Amination
N,N-Dialkyl amides can be used in amination, a process that introduces an amino group into a molecule .
Formylation
These compounds can also be used in formylation, a chemical process that introduces a formyl group into a molecule .
Cyanation
N,N-Dialkyl amides can be used in cyanation, a process that introduces a cyano group into a molecule .
Amidoalkylation
Amidoalkylation is another process where N,N-Dialkyl amides can be used. This process introduces an amidoalkyl group into a molecule .
properties
IUPAC Name |
N-methyl-1-[2-(4-methylphenoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-7-9-14(10-8-12)17-15-6-4-3-5-13(15)11-16-2/h3-10,16H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIQFXZFFUGBGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.